N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide is a compound of interest due to its structure and potential biological activities. Research on similar compounds has shown relevance in various scientific fields, particularly in medicinal chemistry, where derivatives of piperidine and phenylsulfonyl have been synthesized and studied for their biological activities.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step chemical processes. For instance, Khalid et al. (2014) describe the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, starting from ethyl piperidine-4-carboxylate and proceeding through several intermediates to achieve the final product. This process includes reactions with alkyl/aryl sulfonyl chlorides, showcasing a method for incorporating sulfonyl and piperidine groups into complex molecules (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques provide insights into the arrangement of atoms and the presence of functional groups, such as the sulfonyl and piperidine rings critical for the compound's biological activity.
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives often include modifications to the piperidine ring or the sulfonyl group, affecting the compound's biological activities. For example, modifications to the benzyl position or the introduction of different substituents can significantly impact the compound's affinity for biological targets, as seen in studies on acetylcholinesterase inhibition (Sugimoto et al., 1990).
properties
IUPAC Name |
1-(benzenesulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-20(21-14-13-17-8-3-1-4-9-17)18-10-7-15-22(16-18)26(24,25)19-11-5-2-6-12-19/h2,5-6,8,11-12,18H,1,3-4,7,9-10,13-16H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOBNXMUMHMWBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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